3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
A structurally similar compound, n-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, has been reported to target the serine/threonine-protein kinase pim-1 in humans .
Biochemical Pathways
The degradation of fluorinated drugs has been studied, and it has been found that microorganisms can biotransform these compounds, potentially affecting various biochemical pathways .
Result of Action
A structurally similar compound, 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea (s8), has been reported to exhibit significantly higher promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination than gibberellin a3 (ga3) .
Action Environment
Safety data sheets indicate that it is a combustible material and that its vapors may form explosive mixtures with air . This suggests that the compound’s action could potentially be influenced by environmental factors such as temperature and air composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases such as sodium hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and dihydrothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiazoles and phenyl derivatives, such as:
- 3-(Trifluoromethyl)phenylthiazole
- 4-(Trifluoromethyl)phenylthiazole
- 2-(Trifluoromethyl)phenylthiazole
Uniqueness
What sets 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine apart is its specific substitution pattern, which imparts unique reactivity and stability. The presence of the trifluoromethyl group at the 3-position of the phenyl ring and the thiazole ring at the 4-position of the amine group enhances its chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2-thiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-6(4-7)9-8(14)5-16-15-9/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYVXZGRFSNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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